

# Topic: Comprehensive Analytical Characterization of N-CBZ-MET-GLY ETHYL ESTER

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## Compound of Interest

Compound Name: N-CBZ-MET-GLY ETHYL ESTER

CAS No.: 27482-82-2

Cat. No.: B1598289

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## Abstract

This document provides a detailed technical guide with integrated protocols for the comprehensive analytical characterization of N-( $\alpha$ )-Carbobenzoxy-L-methionyl-glycine ethyl ester (**N-CBZ-MET-GLY ETHYL ESTER**). As a critical protected dipeptide intermediate in pharmaceutical synthesis, rigorous confirmation of its identity, purity, and structural integrity is paramount for ensuring the quality and success of subsequent manufacturing steps. This guide moves beyond simple procedural lists to explain the scientific rationale behind the selection of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are presented to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data reliability and regulatory compliance.<sup>[1][2][3]</sup> This application note is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for peptide intermediate characterization.

## Introduction: The Rationale for a Multi-Modal Approach

**N-CBZ-MET-GLY ETHYL ESTER** is a foundational building block in the synthesis of more complex peptide-based active pharmaceutical ingredients (APIs). The N-terminal Carbobenzoxy (Cbz or Z) group and the C-terminal ethyl ester serve as protecting groups, which are crucial for directing the sequence of peptide bond formation. The presence of impurities—such as deletion sequences, epimers, or residual starting materials—can lead to significant challenges in downstream purification and compromise the final API's safety and efficacy.

Therefore, a single analytical technique is insufficient for complete characterization. We advocate for an orthogonal approach, where each method provides a unique and complementary piece of information.

- Chromatography (HPLC) assesses purity and quantifies impurities.[\[4\]](#)[\[5\]](#)
- Mass Spectrometry (MS) provides unambiguous confirmation of molecular weight and sequence.[\[5\]](#)[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) offers definitive, high-resolution structural elucidation.  
[\[7\]](#)
- Infrared Spectroscopy (FTIR) confirms the presence of key chemical functional groups.[\[7\]](#)

This guide details the application of these techniques in a logical, integrated workflow designed to generate a complete and trustworthy analytical profile of the target molecule.

## Physicochemical Properties of N-CBZ-MET-GLY ETHYL ESTER

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>24</sub> N <sub>2</sub> O <sub>5</sub> S
Molecular Weight	384.45 g/mol
Canonical SMILES	CSCCC(C(=O)NCC(=O)OCC)NC(=O)OCC1=C C=CC=C1
Appearance	Typically a white to off-white solid or viscous oil[8]
Solubility	Soluble in organic solvents like Methanol, Acetonitrile, DMF, and DCM[8]

## Purity Determination and Quantification by RP-HPLC

Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of protected peptides. The non-polar nature of the Cbz group and the overall structure of the molecule lend it to excellent retention and separation on a C18 stationary phase. The use of trifluoroacetic acid (TFA) as an ion-pairing agent is a deliberate choice; it sharpens peaks by neutralizing residual silanol groups on the silica support and forming ion pairs with any charged species, leading to more symmetrical and reproducible peaks.[9] The UV detection wavelength is set to 254 nm to leverage the strong absorbance of the Cbz group's aromatic ring, ensuring high sensitivity.

### Protocol 2.1: RP-HPLC Purity Analysis

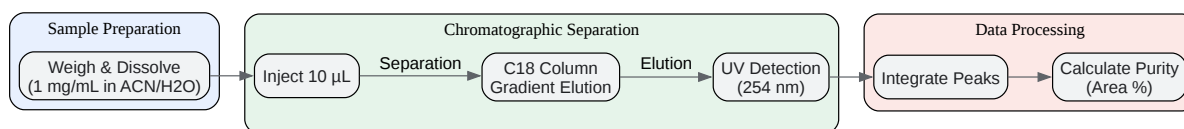
- Instrumentation: An HPLC or UPLC system equipped with a UV detector, autosampler, and column oven.
- Sample Preparation:
  - Accurately weigh approximately 1 mg of **N-CBZ-MET-GLY ETHYL ESTER**.
  - Dissolve in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

- Vortex until fully dissolved.
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 3.5 $\mu$ m	Industry standard for peptide separation, providing good resolution.
Mobile Phase A	0.1% (v/v) TFA in Water	Acidic modifier and ion-pairing agent.[9]
Mobile Phase B	0.1% (v/v) TFA in Acetonitrile	Organic modifier for elution.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temperature	30 $^{\circ}$ C	Ensures reproducible retention times.
Injection Volume	10 $\mu$ L	Balances signal intensity with potential for peak broadening.
UV Detection	254 nm	Maximizes sensitivity by targeting the Cbz aromatic ring.
Gradient Elution	20% to 80% B over 20 min	A broad gradient to ensure elution of the main peak and any potential impurities.

- System Suitability: Before sample analysis, perform five replicate injections of the sample solution. The relative standard deviation (%RSD) for the retention time and peak area of the main analyte should be  $\leq 2.0\%$ , in accordance with ICH guidelines.[1][10]
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the analyte by the total area of all peaks, expressed as a percentage (Area %).

## Workflow for HPLC Analysis



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Caption: Workflow for RP-HPLC purity analysis.

## Molecular Weight and Sequence Confirmation by Mass Spectrometry

Expertise & Experience: Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for confirming the molecular weight of peptide intermediates.[5][6] It is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion ( $[M+H]^+$ ). The presence of common adducts, such as sodium ( $[M+Na]^+$ ) and potassium ( $[M+K]^+$ ), further corroborates the molecular weight. High-resolution mass spectrometry (HRMS), if available, can confirm the elemental composition to within a few parts per million (ppm), providing an exceptionally high degree of confidence in the compound's identity.

### Protocol 3.1: ESI-MS Analysis

- Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or single quadrupole).
- Sample Preparation:
  - Dilute the 1 mg/mL HPLC stock solution 1:100 with 50:50 (v/v) Acetonitrile/Water containing 0.1% formic acid.
  - Causality Note: Formic acid is used instead of TFA, as TFA is known to cause significant ion suppression in the ESI source.

- Infusion Parameters:
  - Mode: Positive Ionization
  - Flow Rate: 5-10  $\mu\text{L}/\text{min}$  (for direct infusion)
  - Capillary Voltage: 3.5 - 4.5 kV
  - Source Temperature: 100 - 150  $^{\circ}\text{C}$
  - Scan Range:  $m/z$  100 - 1000
- Data Analysis:
  - Identify the peak corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - Identify common adducts ( $[\text{M}+\text{Na}]^+$ ,  $[\text{M}+\text{K}]^+$ ) which should be 22 and 38 Da heavier than the  $[\text{M}+\text{H}]^+$  ion, respectively.
  - If using HRMS, compare the measured mass to the theoretical exact mass. The mass error should be  $< 5$  ppm.

## Expected Mass Spectrometry Data

Ion Species	Theoretical $m/z$
$[\text{M}+\text{H}]^+$	385.15
$[\text{M}+\text{Na}]^+$	407.13
$[\text{M}+\text{K}]^+$	423.10

## Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Experience: While HPLC and MS confirm purity and molecular weight, only NMR spectroscopy can unambiguously determine the precise chemical structure.  $^1\text{H}$  NMR provides information on the chemical environment and connectivity of protons, while  $^{13}\text{C}$  NMR confirms the carbon skeleton of the molecule. The combination of these two techniques provides a

complete structural fingerprint. For example, the characteristic quartet and triplet of the ethyl ester group and the distinct signals for the methionine and glycine alpha-protons are key diagnostic features.[11][12]

## Protocol 4.1: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
  - Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
  - Filter the solution into a 5 mm NMR tube.
- Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Data Analysis:
  - Assign all peaks in the  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the corresponding atoms in the structure.
  - Confirm that the integration values in the  $^1\text{H}$  spectrum match the number of protons for each signal.

## Expected NMR Signal Assignments

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ,  $\delta$  in ppm)

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
<b>~7.35</b>	<b>m</b>	<b>5H</b>	<b>C<sub>6</sub>H<sub>5</sub> (Cbz)</b>
~5.12	s	2H	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> O (Cbz)
~4.60	m	1H	CH (Met $\alpha$ -H)
~4.20	q	2H	OCH <sub>2</sub> CH <sub>3</sub> (Ethyl)
~4.00	d	2H	CH <sub>2</sub> (Gly $\alpha$ -H)
~2.55	t	2H	S-CH <sub>2</sub> CH <sub>2</sub> (Met $\gamma$ -H)
~2.10	s	3H	SCH <sub>3</sub> (Met $\epsilon$ -H)
~2.05	m	2H	CH <sub>2</sub> CH <sub>2</sub> S (Met $\beta$ -H)

| ~1.28 | t | 3H | OCH<sub>2</sub>CH<sub>3</sub> (Ethyl) |

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>,  $\delta$  in ppm)

Chemical Shift ( $\delta$ )	Assignment
<b>~172.0</b>	<b>C=O (Met-Gly Amide)</b>
~169.5	C=O (Ethyl Ester)
~156.0	C=O (Cbz Carbamate)
~136.0	C-Ar (Cbz, Quaternary)
~128.5, 128.0	CH-Ar (Cbz)
~67.0	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> O (Cbz)
~61.5	OCH <sub>2</sub> CH <sub>3</sub> (Ethyl)
~53.0	CH (Met $\alpha$ -C)
~41.5	CH <sub>2</sub> (Gly $\alpha$ -C)
~31.0	CH <sub>2</sub> (Met $\beta$ -C)
~30.0	CH <sub>2</sub> (Met $\gamma$ -C)
~15.5	SCH <sub>3</sub> (Met $\epsilon$ -C)

| ~14.0 | OCH<sub>2</sub>CH<sub>3</sub> (Ethyl) |

## Functional Group Confirmation by FTIR Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum provides direct evidence for the successful formation of the amide bond and the persistence of the carbamate (Cbz) and ester protecting groups. The carbonyl (C=O) stretching region between 1600-1800 cm<sup>-1</sup> is particularly diagnostic, as the ester, amide, and carbamate carbonyls will appear as distinct, strong absorption bands.[\[11\]](#)

### Protocol 5.1: FTIR Analysis

- Instrumentation: An FTIR spectrometer.
- Sample Preparation:

- KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.[12]
- Thin Film: If the sample is an oil, apply a thin film between two salt plates (e.g., NaCl or KBr).
- Acquisition:
  - Collect a background spectrum.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

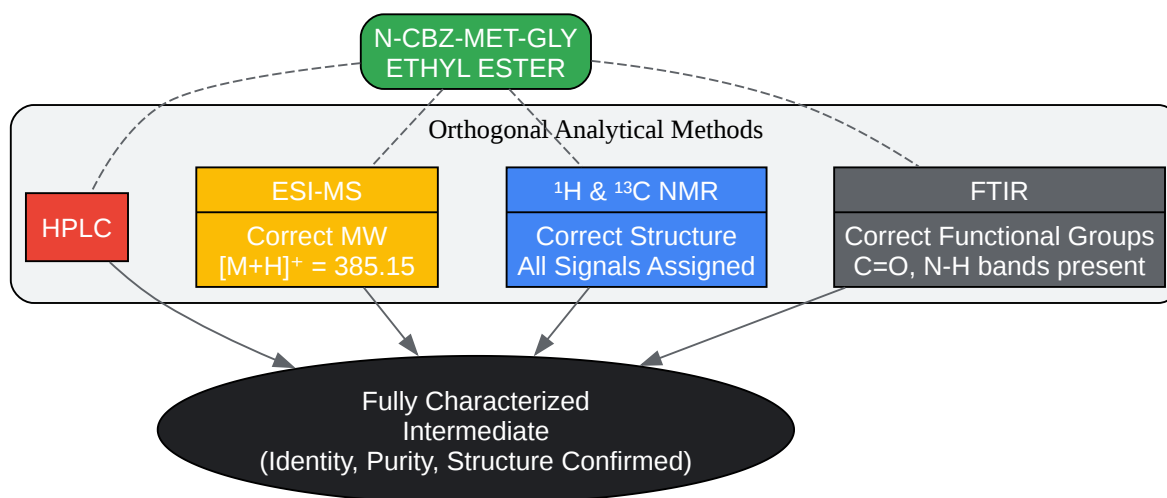
## Expected FTIR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group Assignment
~3300	N-H Stretch	Amide N-H
~3050	C-H Stretch	Aromatic C-H (Cbz)
~2950	C-H Stretch	Aliphatic C-H
~1740	C=O Stretch	Ester Carbonyl
~1695	C=O Stretch	Carbamate Carbonyl (Cbz)
~1650	C=O Stretch	Amide I Band
~1530	N-H Bend	Amide II Band
~1250	C-O Stretch	Ester/Carbamate C-O

## Integrated Analytical Workflow

Trustworthiness: The true power of this analytical approach lies in the integration of these orthogonal techniques. A compound that satisfies the acceptance criteria for all four methods can be considered fully and reliably characterized. This comprehensive data package is

essential for quality control, regulatory filings, and troubleshooting in the drug development process.



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Caption: Integrated workflow for comprehensive characterization.

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